molecular formula C25H25N5O2 B2570864 5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921515-79-9

5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2570864
CAS No.: 921515-79-9
M. Wt: 427.508
InChI Key: IZAOCTDRFNYWHH-UHFFFAOYSA-N
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Description

The compound 5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one belongs to the pyrazolo-pyridinone class of heterocyclic molecules. These compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacological and pharmacokinetic properties. The target molecule features a benzyl group at position 5, a 4-methylpiperazine-carbony moiety at position 7, and a phenyl group at position 2.

Properties

IUPAC Name

5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-27-12-14-29(15-13-27)24(31)21-17-28(16-19-8-4-2-5-9-19)18-22-23(21)26-30(25(22)32)20-10-6-3-7-11-20/h2-11,17-18H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAOCTDRFNYWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method for synthesizing piperazine derivatives . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of parallel solid-phase synthesis and photocatalytic synthesis techniques . These methods allow for the efficient production of large quantities of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit p21-activated kinases (PAKs), which are involved in various cellular processes, including cell motility and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Core Variations

Core Heterocyclic Scaffold
  • Target Compound : Pyrazolo[4,3-c]pyridin-3-one core.
  • Pyrazolo[4,3-d]pyrimidin-7-one (): Features a pyrimidinone ring instead of pyridinone.
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one (): A fused pyrimidine system with distinct electronic properties, often associated with improved solubility due to additional nitrogen atoms .
Position 5 Substituents
  • Benzyl Group (Target) : Enhances lipophilicity, favoring blood-brain barrier penetration.
  • 4-Methoxyphenyl (): Introduces electron-donating effects, increasing solubility but possibly reducing CNS bioavailability .
Piperazine Substituents
  • 4-Methylpiperazine (Target) : Balances hydrophilicity and lipophilicity, optimizing solubility and receptor interaction.
  • 4-(2-Fluorophenyl)piperazine (): Fluorine enhances binding affinity (e.g., via halogen bonds) but may introduce metabolic liabilities .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • The target compound’s benzyl group and 4-methylpiperazine are hypothesized to synergize for selective binding to serotonin or dopamine receptors, common targets for arylpiperazine derivatives .
  • Fluorinated analogs () exhibit higher in vitro affinity for 5-HT1A receptors (e.g., pKi ~8.2) but show rapid hepatic clearance due to cytochrome P450 oxidation .
  • Deuterated methylpiperazine () improves metabolic half-life (t1/2 >6 hours in rodents) but reduces potency compared to non-deuterated analogs .
Solubility and Bioavailability
  • The target compound’s logP ~3.1 (predicted) suggests moderate lipophilicity, suitable for oral absorption.
  • Butanoylpiperazine analogs () show increased solubility (~30 mg/mL) due to the polar carbonyl group but may require prodrug strategies for efficacy .

Data Table: Key Structural and Functional Comparisons

Compound Name/Structure Core Structure Position 5 Substituent Piperazine Substituent logP<sup>a</sup> Key Pharmacological Property
Target Compound Pyridin-3-one Benzyl 4-Methylpiperazine 3.1 High CNS penetration, moderate t1/2
5-Ethyl-7-(4-(2-fluorophenyl)piperazine) analog Pyridin-3-one Ethyl 4-(2-Fluorophenyl)piperazine 2.8 Enhanced receptor affinity (pKi 8.2), low metabolic stability
MK66 (4-Methoxyphenyl) Pyrimidin-7(4H)-one 4-Methoxyphenyl N/A 2.4 High solubility (~25 mg/mL), limited BBB penetration
Deuterated methylpiperazine analog Pyrimidin-7-one 2-Ethoxyphenyl 4-(Methyl-d3)piperazine 3.0 Extended t1/2 (>6h), reduced potency
Butanoylpiperazine analog () Pyridin-3-one Ethyl 4-Butanoylpiperazine 2.5 High solubility (~30 mg/mL), prodrug potential

<sup>a</sup> Predicted values based on structural analogs.

Biological Activity

5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structural features of this compound, including the pyrazolo[4,3-c]pyridine core and the piperazine moiety, suggest significant interactions with biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of the pyrazolo[4,3-c]pyridine core followed by the introduction of the piperazine ring and subsequent functionalization with benzyl and phenyl groups. The reaction conditions often require strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through interaction with binding sites. These interactions can lead to alterations in cellular signaling pathways, influencing various cellular functions .

Pharmacological Properties

Research indicates that compounds within this class exhibit a range of pharmacological activities including:

  • Antimicrobial Activity : Some derivatives have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Cytotoxicity : In vitro studies using MTT assays have demonstrated cytotoxic effects on various cell lines including HaCat and Balb/c 3T3 cells .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can be crucial for developing therapeutic agents against diseases .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated several pyrazolo derivatives for their antimicrobial properties, revealing that certain compounds exhibited significant antibacterial activity comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro assays indicated that some derivatives showed promising results in inhibiting cell proliferation in cancer cell lines, suggesting potential applications in oncology .
  • Molecular Docking Studies : Computational studies have been performed to assess binding interactions between this compound and target proteins such as DNA gyrase. These studies suggest strong binding affinities that could translate to effective inhibition .

Tables of Biological Activity

Activity Type Compound Target Organism/Enzyme MIC/IC50 Value
Antimicrobial5-benzyl...Pseudomonas aeruginosa0.21 μM
Cytotoxicity5-benzyl...HaCat CellsIC50 not specified
Enzyme Inhibition5-benzyl...DNA GyraseBinding Energy not specified

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